molecular formula C20H16N2 B14402525 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile CAS No. 87655-17-2

4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile

Cat. No.: B14402525
CAS No.: 87655-17-2
M. Wt: 284.4 g/mol
InChI Key: QNAPMVCMDRRUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile is a chemical compound characterized by its unique structure, which includes a cyanobutynyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the coupling of a 4-cyanobut-3-yn-1-yl group with a phenyl ring through a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.

Scientific Research Applications

4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile: Unique due to its cyanobutynyl group.

    4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

    4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzoic acid: Contains a carboxylic acid group instead of a nitrile.

Properties

CAS No.

87655-17-2

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

4-[2-[4-(4-cyanobut-3-ynyl)phenyl]ethyl]benzonitrile

InChI

InChI=1S/C20H16N2/c21-15-3-1-2-4-17-5-7-18(8-6-17)9-10-19-11-13-20(16-22)14-12-19/h5-8,11-14H,2,4,9-10H2

InChI Key

QNAPMVCMDRRUJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC#CC#N)CCC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.